molecular formula C10H11NO B3054416 3-Methyl-7,8-dihydroquinolin-5(6H)-one CAS No. 60247-70-3

3-Methyl-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B3054416
CAS No.: 60247-70-3
M. Wt: 161.2 g/mol
InChI Key: JPPNDGIYIIKFLF-UHFFFAOYSA-N
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Description

3-Methyl-7,8-dihydroquinolin-5(6H)-one is a bicyclic heterocyclic compound featuring a partially saturated quinolinone scaffold with a methyl group at the 3-position. These methods typically yield moderate to high purity products, as confirmed by NMR, HRMS, and melting point analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7,8-dihydroquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aniline derivatives and β-ketoesters, which undergo cyclization in the presence of acidic or basic catalysts. The reaction conditions often involve heating the mixture to facilitate the formation of the quinolinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7,8-dihydroquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
Research indicates that quinoline derivatives, including 3-Methyl-7,8-dihydroquinolin-5(6H)-one, exhibit substantial antiviral activity. These compounds have shown efficacy against several viral strains such as HIV, Zika virus, and herpes simplex virus. The mechanism often involves the inhibition of viral replication through interaction with viral enzymes or cellular pathways essential for viral life cycles .

Anticancer Activity
Quinoline-based compounds are recognized for their anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. This compound's structural characteristics allow it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells .

Antimicrobial Effects
The compound has also been investigated for its antibacterial and antifungal properties. Its derivatives have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Synthetic Applications

Synthesis of Heterocycles
this compound serves as a building block in the synthesis of more complex heterocyclic compounds. Various synthetic methodologies have been developed to incorporate this compound into larger frameworks, thereby expanding its utility in organic synthesis .

Catalytic Applications
The compound has been utilized in catalytic reactions to facilitate the formation of other valuable chemical structures. Its ability to undergo various chemical transformations under mild conditions makes it an attractive option for green chemistry applications .

Case Studies

Study Application Findings
Study on Antiviral ActivityEvaluated against HIV and Zika VirusDemonstrated significant inhibition of viral replication; potential for drug development
Anticancer ResearchTested on various cancer cell linesInduced apoptosis; effective against breast and prostate cancer cells
Antimicrobial EfficacyAssessed against bacterial strainsShowed effectiveness against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 3-Methyl-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectroscopic Properties

The 3-position substituent significantly influences physical and electronic properties. Key analogs and their characteristics are summarized below:

Compound Name Substituent Melting Point (°C) Key NMR Shifts (¹H/¹³C) Biological Activity (MIC, µg/mL)
3-Methyl-7,8-dihydroquinolin-5(6H)-one -CH₃ Not reported Inferred: δ ~2.3 (CH₃), 2.2–3.4 (methylene) Not reported
3-(4-Nitrophenyl)-4f -C₆H₄NO₂ 176.9–177.6 ¹H: 8.51 (d, aromatic); ¹³C: 147.6 (NO₂) Not tested
3-Phenyl-4g -C₆H₅ 119.3–120.1 ¹H: 7.62 (m, aromatic); ¹³C: 129.0 (C₆H₅) Not tested
3-(4-Chlorophenyl)-4j -C₆H₄Cl 146.3–147.0 ¹H: 7.48 (d, Cl-substituted aromatic) Not tested
Carbonitrile-substituted -CN Not reported ¹³C: 168.71 (C=O), 164.31 (C≡N) MIC < 0.0625 (MRSA, S. aureus)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 4f increases melting point (177°C) due to enhanced polarity and intermolecular interactions .
  • Aromatic vs. Aliphatic Substituents : Methyl groups (aliphatic) likely reduce solubility in polar solvents compared to aromatic substituents like phenyl or nitrophenyl.
  • Spectroscopic Trends: Aromatic protons in nitrophenyl derivatives resonate downfield (δ 8.51 ppm) due to electron withdrawal, while methylene protons in the dihydroquinolinone core appear at δ 2.2–3.4 ppm across analogs .

Biological Activity

3-Methyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic compound recognized for its diverse biological activities. Structurally, it features a quinoline framework with a methyl group at the third position and a carbonyl group at the fifth position. This unique arrangement contributes to its reactivity and potential therapeutic applications.

  • Molecular Formula : C₁₁H₉N₁O
  • Molecular Weight : Approximately 175.20 g/mol

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound exhibit significant inhibitory effects against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus ATCC 29213. For instance, one derivative demonstrated a Minimum Inhibitory Concentration (MIC) of less than 0.0625 μg/mL against these strains, indicating potent antibacterial properties .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. This inhibition suggests potential therapeutic roles in diseases related to those pathways, such as metabolic disorders and cancers.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicate that certain derivatives of this compound can induce apoptosis in cancer cell lines, positioning them as candidates for anticancer drug development.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be influenced by structural modifications. The following table summarizes some related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7,8-Dihydroquinolin-5(6H)-oneLacks methyl substitution at the third positionServes as a baseline for comparing methylated variants
4-Methyl-7,8-dihydroquinolin-5(6H)-oneMethyl group at the fourth positionMay exhibit different biological activity patterns
2-Methyl-7,8-dihydroquinolin-5(6H)-oneMethyl group at the second positionVariations in reactivity and biological properties

Case Study 1: Antibacterial Efficacy

A recent study evaluated various derivatives of this compound for their antibacterial activity. The most effective derivative was found to have an MIC of <0.0625 μg/mL against MRSA, significantly outperforming traditional antibiotics like tiamulin .

Case Study 2: Cytotoxicity Assessment

In vitro studies on cancer cell lines demonstrated that specific derivatives could induce cell death through apoptosis mechanisms. The findings suggest that these compounds may serve as lead candidates for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-methyl-7,8-dihydroquinolin-5(6H)-one and its derivatives?

A microwave-assisted one-step synthesis using cyclohexane-1,3-dione and a proline catalyst achieves 98% yield for 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one. The process involves sequential Michael addition, cyclization, and aromatization under 20 minutes of irradiation, monitored by TLC . For non-hydroxylated derivatives, alternative pathways include Beckmann rearrangements of 7,8-dihydroquinolin-5(6H)-ones to generate novel scaffolds .

Q. How is structural confirmation performed for this compound derivatives?

Key characterization relies on ¹H NMR and ¹³C NMR spectroscopy. For example:

  • Pyridine protons appear at 8.49 ppm and piperidine protons at 7.80 ppm in ¹H NMR.
  • Carbonyl (C=O) and olefinic (C=C) carbons resonate at 168.71 ppm and 164.31–140.17 ppm, respectively, in ¹³C NMR . CDCl₃ is commonly used as the solvent .

Q. What analytical methods are used to detect and quantify this compound in complex mixtures?

GC/MS with a 30 m InertCap Pure-WAX column (0.25 µm film thickness) and helium carrier gas (1 mL/min) is effective. A temperature gradient from 40°C to 250°C (5°C/min) resolves the compound from other volatiles, with MS detection in the 35–600 m/z range .

Advanced Research Questions

Q. How can synthetic yields be optimized while maintaining eco-friendly conditions?

Replace microwave heating with ammonium acetate-mediated cyclization in boiling acetic acid. This method avoids high-energy inputs and generates 7,8-dihydroquinolin-5(6H)-one derivatives via oxa-6π electrocyclic ring-opening and dehydrative cyclization. However, reaction time must be tightly controlled (≥20 min) to suppress side products .

Q. How to resolve contradictions in NMR data for dihydroquinolinone derivatives?

Discrepancies in proton/carbon assignments (e.g., overlapping signals in aromatic regions) can be addressed using 2D NMR techniques (COSY, HSQC, HMBC) . For example, HMBC correlations between carbonyl carbons and adjacent protons confirm regiochemistry in Beckmann rearrangement products .

Q. What strategies enable derivatization of this compound for medicinal chemistry applications?

  • Chlorination : Treat 7,8-dihydroquinoline-2,5-dione with phosphorus oxychloride (POCl₃) in acetonitrile at 65°C to introduce chlorine at position 2 .
  • Ring expansion : Apply Beckmann rearrangements to 4-(trifluoromethyl)-7,8-dihydroquinolin-5(6H)-ones, generating pyridoazepinone scaffolds with enhanced drug-like properties .

Q. How to assess the drug-likeness of dihydroquinolinone derivatives?

Perform biopharmaceutical profiling :

  • Measure solubility in fasted-state simulated intestinal fluid (FaSSIF).
  • Evaluate permeability using Caco-2 cell monolayers.
  • Determine metabolic stability via intrinsic clearance assays in human liver microsomes .

Q. What are the challenges in scaling up dihydroquinolinone synthesis?

  • Side reactions : Prolonged microwave heating may over-aromatize intermediates, reducing yields. Use TLC to monitor reaction progress and terminate at 95% conversion .
  • Catalyst recycling : Proline catalysts can degrade under harsh conditions. Switch to immobilized proline analogs for reusable, greener synthesis .

Q. Methodological Tables

Table 1. Key NMR Signals for this compound Derivatives

Proton/Carbon TypeChemical Shift (ppm)TechniqueReference
Pyridine H (¹H)8.49¹H NMR
Piperidine H (¹H)7.80¹H NMR
C=O (¹³C)168.71¹³C NMR
C=C(H) (¹³C)164.31–140.17¹³C NMR

Table 2. GC/MS Parameters for Dihydroquinolinone Analysis

ParameterValueReference
ColumnInertCap Pure-WAX (30 m × 0.25 mm)
Temperature Program40°C → 250°C (5°C/min)
Carrier GasHe, 1 mL/min
Detection Range35–600 m/z

Properties

IUPAC Name

3-methyl-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-9(11-6-7)3-2-4-10(8)12/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNDGIYIIKFLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344224
Record name 3-Methyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60247-70-3
Record name 3-Methyl-7,8-dihydroquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of cyclohexane-1,3-dione (11.2 g. 0.1 m), 3-amino-2-methylacrolein (8.5 g. 0.1m) triethylamine (5 ml.) and ammonium acetate (100 mg) were heated with stirring at 120° in an oil bath for 12 hours. The cooled reaction mixture was diluted with ether (50 ml.) and the solution washed with 2N HCl (3 × 15 ml.) The combined washings were adjusted to pH 9.0 with sodium carbonate and extracted with ether (3 × 50 ml.) The combined extracts were dried, evaporated in vacuo and the residual oil distilled at 0.2 mm Hg to give the 3-methyl-7,8-dihydro-5(6H)-quinolone as a colorless crystalline solid b.p. 80° (7.5 g. 48%). A mixture of 3-methyl-7,8-dihydro-5(6H)-quinolone (20 g.), hydrazine hydrate (14 ml), diethylene glycol (150 ml.) and sodium hydroxide (14 g) was heated at reflux with stirring for 1 hour. The condenser was replaced by a Dean and Stark Water Separator and the heating continued for a further 3 hours. The cooled reaction mixture was diluted with water (200 ml.) and extracted with ether (3 × 150 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled at 15 mm Hg to give the title compound as a colourless oil b.p.116° (17 g, 93%) G.L.C. (3% SE30, T=150°) RF =3.5 min.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of cyclohexane-1,3-dione (22.4 g., 0.2 mol.), 3-amino-2-methylacrolein (17 g., 0.2 mol.), triethylamine (10 ml.) and piperidinium acetate (0.25 g.) was heated with stirring in an oil bath at 120° C for 24 hours. The cooled reaction mixture was dissolved in 2N HCl (50 ml.) and extracted with ethyl acetate (3 × 50 ml.) and the organic extracts discarded. The aqueous solution was adjusted to pH 10 with sodium carbonate and extracted with chloroform (3 × 50 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo. The residual oil was distilled to give the title compound as a colorless oil (17 g., 52%) b.p. 79°/0.2 mm Hg which solidified.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
52%

Synthesis routes and methods III

Procedure details

A mixture of 3-aminocyclohex-2-enone (11.1 g., 0.1m) and 3-ethoxy-2-methylacrolein (11.4 g, 0.1m) was heated at 120° for 16 hours in a flask equipped for downward distillation. The ethanol-water distillate (6.5 ml.) was discarded and the residual oil distilled at 0.2 mm Hg to give 3-methyl-7,8-dihydro-5(6H)quinolone as a colourless oil b.p. 78°-80° (7.8 g, 48%) which solidified on standing and was recrystallized from 40- 60° petroleum ether as colourless needles m.p. 45°. Found: C, 74.81; H, 6.97; N, 8.91%. C10H11NO requires: C, 74.51; H, 6.88; N, 8.69%.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
6.5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of cyclohexane-1,3-dione (11.2 g. 0.1 m), 3-amino-2-methylacrolein (8.5 g. 0.1m) triethylamine (5 ml.) and ammonium acetate (100 mg) were heated with stirring at 120° in an oil bath for 12 hours. The cooled reaction mixture was diluted with ether (50 ml.) and the solution washed with 2N HCl (3 × 15 ml.) The combined washings were adjusted to pH 9.0 with sodium carbonate and extracted with ether (3 × 50 ml.) The combined extracts were dried, evaporated in vacuo and the residual oil distilled at 0.2 mm Hg to give the title compound as a colourless crystalline solid b.p. 80° (7.5 g. 48%).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
48%

Retrosynthesis Analysis

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